Diethyl 2-methyl-1H-inden-3-yl phosphate
Description
Diethyl 2-methyl-1H-inden-3-yl phosphate is an organophosphate ester characterized by a 2-methylindenyl group attached to a diethyl phosphate moiety. The indenyl substituent consists of a fused bicyclic structure (benzene + cyclopentene), which enhances its lipophilicity compared to simpler phosphate esters. This compound is hypothesized to exhibit unique physicochemical properties, such as increased metabolic stability and tissue penetration, due to the aromatic and methyl-substituted indene group.
Properties
CAS No. |
922186-12-7 |
|---|---|
Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
diethyl (2-methyl-3H-inden-1-yl) phosphate |
InChI |
InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-14-11(3)10-12-8-6-7-9-13(12)14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
DRQGSNFLKQRRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-1H-inden-3-yl phosphate typically involves the reaction of 2-methyl-1H-indene with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Radical-Mediated Oxyphosphorylation
The oxyphosphorylation of alkynes with diethyl phosphite and tert-butyl hydroperoxide (TBHP) in the presence of [Cu(MeCN)₄]BF₄ generates β-phosphonate ketones via a radical mechanism . For Diethyl 2-methyl-1H-inden-3-yl phosphate, similar conditions could enable:
-
Vinyl radical formation : Attack by a phosphonyl radical at the indenyl triple bond, followed by hydroperoxide radical trapping.
-
Cyclization : Conjugation with carbonyl groups (e.g., in substituted indenes) may facilitate cyclization to form fused polycyclic systems .
Proposed Mechanism:
Chlorophosphorylation Pathways
In reactions involving chlorinated substrates (e.g., 1,2-dichloroethylene), TBHP and Cu(I) generate methyl radicals that mediate chlorophosphorylation . For This compound, analogous pathways could yield:
-
Dichlorinated derivatives : Via radical recombination with chlorine atoms.
-
Cross-coupling products : With secondary substrates (e.g., aryl halides).
Cyclization to Indenones
When 1,4-diphenylbuta-1,3-diyne reacts under oxyphosphorylation conditions, it forms a highly substituted indenone in one step . This suggests that This compound could participate in cycloadditions or annulations to generate:
-
Indenone-phosphonate hybrids : Via tandem radical addition and cyclization.
-
Fused heterocycles : With electron-deficient dienophiles.
Table 1: Hypothetical Reactions and Outcomes
Stability and Degradation
-
Hydrolysis : Acidic or basic conditions may cleave the phosphate ester bond, yielding 2-methyl-1H-inden-3-ol .
-
Oxidation : TBHP or Mn-based catalysts could oxidize the indenyl moiety to indane-1,3-dione derivatives .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Diethyl 2-methyl-1H-inden-3-yl phosphate has been investigated for its potential as a pharmacophore in drug design. Its structural similarity to other biologically active compounds, such as indene derivatives, positions it as a candidate for developing selective inhibitors for various enzymes, including cyclooxygenases (COX) involved in inflammatory processes. Research indicates that modifications to the indene structure can enhance selectivity and potency against specific COX isoforms, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Case Study: COX Inhibition
A study synthesized several analogues of this compound to evaluate their COX-1 and COX-2 inhibitory activities. The results showed that certain modifications significantly improved inhibition rates, suggesting that this compound could lead to the development of new NSAIDs .
Materials Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor allows for its use in designing organic photovoltaic devices and photopolymerization processes. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport properties .
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Electron Affinity | High |
| Ionization Energy | Moderate |
| Conductivity in Polymer Matrix | Enhanced |
Environmental Applications
Biodegradation Studies
Recent research has explored the biodegradability of this compound, highlighting its potential as a safer alternative to more toxic phosphates used in agriculture and industry. Studies indicate that microbial degradation pathways can effectively break down this compound, reducing environmental impact .
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1H-inden-3-yl phosphate involves the interaction of the phosphate group with molecular targets, such as enzymes. In biological systems, it can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission. This mechanism is similar to other organophosphates, which are known to act as potent enzyme inhibitors.
Comparison with Similar Compounds
Diethyl Phosphate (DEP)
Structure : A simple diethyl phosphate ester lacking aromatic substituents.
Key Findings from Evidence :
- DEP, a metabolite of organophosphorus pesticides (OPs), significantly alters gut microbiota composition in mice, increasing opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reducing IL-6 levels .
- High-dose DEP exposure elevates butyrate-producing bacteria (e.g., Alloprevotella), leading to increased estradiol and decreased LDL-C and triglycerides .
- DEP inhibits acetylcholinesterase (AChE) activity in rats, a hallmark of OP toxicity .
Comparison :
- The aromatic substituent may reduce its susceptibility to hydrolysis, altering metabolic pathways and toxicity profiles.
(5-Iodo-1H-indol-3-yl) Dihydrogen Phosphate
Structure : Indole ring substituted with iodine at position 5 and a phosphate group at position 3.
Key Findings from Evidence :
- No direct biological data are provided, but the iodine atom increases molecular weight (312.25 g/mol) and polarizability, which may influence receptor binding or fluorescence properties .
Comparison :
- The methyl-indenyl group in Diethyl 2-methyl-1H-inden-3-yl phosphate lacks the heavy iodine atom, likely reducing its environmental persistence and cytotoxicity compared to iodinated indole derivatives.
- Both compounds share aromatic systems, but the indenyl group’s fused bicyclic structure may confer distinct electronic properties affecting reactivity.
Diethyl Umbelliferyl Phosphate (DEUP)
Structure : Coumarin-derived phosphate ester with a diethyl group.
Key Findings from Evidence :
Comparison :
- Unlike DEUP’s coumarin moiety, the indenyl group in this compound lacks inherent fluorescence, limiting its utility as a enzymatic probe.
General Organophosphate Pesticide Metabolites (e.g., DAPs)
Structure : Dialkyl phosphates (e.g., diethyl or dimethyl phosphates).
Key Findings from Evidence :
Comparison :
- The indenyl group in this compound may reduce its urinary excretion efficiency compared to DAPs, leading to prolonged biological half-life.
- Unlike non-specific DAPs, the indenyl substituent could confer selective interactions with enzymes or receptors, altering toxicity mechanisms.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Metabolic Pathways : The indenyl group may slow hydrolysis, reducing acute toxicity but increasing bioaccumulation risks.
- Endocrine Effects : Structural analogs like DEP alter estradiol and LDL-C levels; similar endocrine disruption is plausible for this compound but requires validation .
- Environmental Impact : Increased lipophilicity could enhance soil adsorption, reducing aquatic bioavailability compared to DEP .
Biological Activity
Diethyl 2-methyl-1H-inden-3-yl phosphate is a chemical compound of interest due to its potential biological activities, particularly in the context of drug development and toxicity assessment. This article explores its biological activity, focusing on mechanisms of action, effects on specific biological targets, and implications for pharmacology.
Chemical Structure and Properties
This compound is characterized by its unique indene structure combined with a phosphate group. This combination may contribute to its interactions with various biological systems.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms. Some of the proposed mechanisms for this compound include:
- Inhibition of Phospholipases : Inhibition of lysosomal phospholipase A2 (LPLA2) has been linked to drug-induced phospholipidosis (DIP), a condition characterized by the accumulation of phospholipids within lysosomes. This inhibition can lead to cellular toxicity and has been observed in several studies involving cationic amphiphilic drugs .
- Interaction with Lipid Membranes : The compound may interact with lipid membranes, potentially altering membrane dynamics and affecting cellular processes such as signaling and transport .
- Antioxidant Activity : While specific data on this compound is limited, related compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress .
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of compounds similar to this compound:
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
